2-(2-Ethoxyethoxy)ethyl acetate

Catalog No.
S1511872
CAS No.
112-15-2
M.F
C8H16O4
M. Wt
176.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(2-Ethoxyethoxy)ethyl acetate

CAS Number

112-15-2

Product Name

2-(2-Ethoxyethoxy)ethyl acetate

IUPAC Name

2-(2-ethoxyethoxy)ethyl acetate

Molecular Formula

C8H16O4

Molecular Weight

176.21 g/mol

InChI

InChI=1S/C8H16O4/c1-3-10-4-5-11-6-7-12-8(2)9/h3-7H2,1-2H3

InChI Key

FPZWZCWUIYYYBU-UHFFFAOYSA-N

SMILES

CCOCCOCCOC(=O)C

Solubility

5.68 M
Miscible with water, alcohol, ether, most oils
Very soluble in acetone, ethyl ether, ethanol
In water, 1.0X10+6 mg/L at 20 °C /miscible/

Canonical SMILES

CCOCCOCCOC(=O)C

Solvent:

2-(2-Ethoxyethoxy)ethyl acetate (CAS No. 112-15-2), also known as diethylene glycol monoethyl ether acetate or carbitol acetate, is a colorless, water-miscible liquid commonly used as a solvent in scientific research [, ]. Its excellent solubility in various organic compounds and water makes it suitable for a wide range of applications.

Extraction:

Due to its ability to dissolve polar and non-polar compounds, 2-(2-Ethoxyethoxy)ethyl acetate finds use in various extraction processes. It is often employed in:

  • Isolation of natural products: This includes extracting valuable compounds from plants, fungi, and other organisms for further study or utilization [].
  • Sample preparation: 2-(2-Ethoxyethoxy)ethyl acetate can be used to extract specific analytes from complex biological samples for subsequent analysis techniques like chromatography or spectrometry [].

Chromatography:

The polarity of 2-(2-Ethoxyethoxy)ethyl acetate makes it a valuable mobile phase component in various chromatographic techniques, including:

  • Normal-phase chromatography: It acts as a polar modifier in the mobile phase, allowing for separation of compounds based on their polarity [].
  • Reversed-phase chromatography: When mixed with water, 2-(2-Ethoxyethoxy)ethyl acetate can be used as a less hydrophobic alternative to methanol in the mobile phase for certain applications [].

Other Applications:

In scientific research, 2-(2-Ethoxyethoxy)ethyl acetate also finds use in:

  • Synthesis of organic compounds: It can act as a reactant or solvent in various organic synthesis reactions [].
  • Preparation of reaction mixtures: Due to its miscibility with water and various organic solvents, it facilitates the formation of homogeneous reaction mixtures for specific research purposes [].

2-(2-Ethoxyethoxy)ethyl acetate is an organic compound with the molecular formula C₈H₁₆O₄ and a molecular weight of 176.21 g/mol. It is classified as an ester, specifically the acetate of 2-(2-ethoxyethoxy)ethanol. This compound appears as a colorless liquid with a sweet smell, commonly used in various industrial applications due to its solvent properties .

  • Eye Irritation: DEGEE acetate can cause serious eye irritation upon contact [].
  • Flammability: Information on the specific flammability of DEGEE acetate is limited, but it is likely flammable as an organic solvent [].
  • Peroxide Formation: As mentioned earlier, DEGEE acetate can form explosive peroxides under certain conditions. Proper handling and storage protocols are crucial to avoid this hazard [].

Please Note:

  • Information on specific reaction mechanisms involving DEGEE acetate is limited in publicly available scientific literature. Further research may be required for in-depth analysis of its reactivity.
  • The safety information provided here is a general overview. Always consult the Safety Data Sheet (SDS) for specific handling and disposal procedures before working with 2-(2-Ethoxyethoxy)ethyl acetate.

The reactivity of 2-(2-Ethoxyethoxy)ethyl acetate is primarily characterized by its ability to undergo hydrolysis, transesterification, and esterification reactions. In hydrolysis, it can react with water in the presence of an acid or base to yield 2-(2-ethoxyethoxy)ethanol and acetic acid. The transesterification process involves exchanging the acetate group with another alcohol, which can modify its properties for specific applications .

While specific biological activity data for 2-(2-Ethoxyethoxy)ethyl acetate is limited, similar compounds in the ester category often exhibit low toxicity and are used in formulations for cosmetics and personal care products. Its potential irritant properties have been noted, particularly in skin and eye contact scenarios .

The synthesis of 2-(2-Ethoxyethoxy)ethyl acetate typically involves the reaction of 2-(2-ethoxyethoxy)ethanol with acetic anhydride or acetyl chloride. The general reaction can be represented as follows:

  • Reactants:
    • 2-(2-Ethoxyethoxy)ethanol
    • Acetic anhydride or acetyl chloride
  • Procedure:
    • Mix the reactants under controlled conditions (temperature and inert atmosphere).
    • Allow the reaction to proceed until completion, monitored by techniques such as thin-layer chromatography.
  • Purification:
    • The crude product is purified through distillation or recrystallization to obtain pure 2-(2-Ethoxyethoxy)ethyl acetate .

2-(2-Ethoxyethoxy)ethyl acetate finds extensive use in various industrial applications:

  • Solvent: It serves as a solvent for cellulose esters, gums, resins, coatings, lacquers, and printing inks.
  • Chemical Intermediate: Utilized in the synthesis of other chemical compounds.
  • Personal Care Products: Incorporated into formulations for cosmetics due to its solvent properties .

Several compounds share structural similarities with 2-(2-Ethoxyethoxy)ethyl acetate. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaUnique Features
Ethyl acetateC₄H₈O₂Simpler structure; widely used as a solvent
Butyl acetateC₆H₁₂O₂Higher boiling point; used in coatings
Propylene glycol monoacetateC₅H₁₂O₃Used in food applications; less volatile
Diethylene glycol diacetateC₈H₁₈O₄Similar ester functionality; used in plastics

The uniqueness of 2-(2-Ethoxyethoxy)ethyl acetate lies in its dual ether functionality combined with an ester group, providing enhanced solubility and stability compared to simpler esters like ethyl or butyl acetate .

Physical Description

Diethylene glycol ethyl ether acetate is a colorless liquid. (USCG, 1999)
Liquid
A colorless liquid.

Color/Form

Colorless liquid

XLogP3

0.2

Boiling Point

423.32 °F at 760 mm Hg (USCG, 1999)
218.5 °C
423.32°F

Flash Point

230 °F (USCG, 1999)
241 °F (116 °C) OC
230°F

Vapor Density

6.07 (Air = 1)

Density

1.0114 at 68 °F (USCG, 1999)
1.0096 g/cu cm at 20 °C
1.0114

LogP

log Kow = 0.32 (est)

Odor

Characteristic: quality: sweet; hedonic tone: pleasant to unpleasant.

Melting Point

-13 °F (USCG, 1999)
-25.0 °C
-25 °C
-13°F

UNII

W5EIM81UBX

GHS Hazard Statements

Aggregated GHS information provided by 811 companies from 11 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 84 of 811 companies. For more detailed information, please visit ECHA C&L website;
Of the 10 notification(s) provided by 727 of 811 companies with hazard statement code(s):;
H319 (99.72%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.10 mmHg
9.89X10-2 mm Hg at 20 °C

Pictograms

Irritant

Irritant

Other CAS

112-15-2

Wikipedia

Diethylene glycol monoethyl ether acetate

Use Classification

Cosmetics -> Solvent

Methods of Manufacturing

Ethylene glycol esters are produced from reaction of ethylene oxide and an appropriate acid and are used also as solvents. Use of a suitable catalyst can influence the outcome of the reaction so as to produce monoesters (sodium acetate) or diesters (sulfuric acid). Glycol monoethers can be converted to the corresponding ether esters by the usual methods. /Ethylene glycol esters/
Produced by esterification of diethylene glycol monoethyl ether.
Reaction of diethylene glycol monoethyl ether with acetic acid

General Manufacturing Information

All other basic organic chemical manufacturing
Paint and coating manufacturing
Printing ink manufacturing
Ethanol, 2-(2-ethoxyethoxy)-, 1-acetate: ACTIVE

Analytic Laboratory Methods

Method: OSHA PV2013; Procedure: gas chromatography with a flame ionization detector; Analyte: carbatol acetate; Matrix: air; Detection Limit: 5 ug/mL.

Stability Shelf Life

Very low volatility

Dates

Modify: 2023-08-15

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